molecular formula C25H25ClN2O5S2 B2833128 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide CAS No. 923679-72-5

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide

Cat. No.: B2833128
CAS No.: 923679-72-5
M. Wt: 533.05
InChI Key: DUXNFMYKDRZFMV-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide is a complex organic compound that belongs to the class of sulfonyl benzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the azepane ring using reagents such as sulfonyl chlorides.

    Chlorination of the benzamide: The benzamide moiety is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with phenylsulfonyl group: The final step involves coupling the chlorinated benzamide with a phenylsulfonyl group under suitable conditions, often using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups or to modify the azepane ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The chloro group may also participate in binding interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide
  • 4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide

Uniqueness

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide is unique due to the combination of its azepane ring and multiple sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[4-(benzenesulfonyl)phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O5S2/c26-23-15-10-19(18-24(23)35(32,33)28-16-6-1-2-7-17-28)25(29)27-20-11-13-22(14-12-20)34(30,31)21-8-4-3-5-9-21/h3-5,8-15,18H,1-2,6-7,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNFMYKDRZFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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